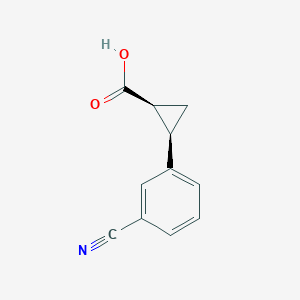
(1S,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(3-シアノフェニル)シクロプロパン-1-カルボン酸は、シクロプロパン環にシアノフェニル基が結合したキラルなシクロプロパン誘導体です。
準備方法
合成経路と反応条件
シクロプロパン誘導体を合成するための一般的な方法の1つは、カルベンとアルケンの反応です。 (1S,2R)-2-(3-シアノフェニル)シクロプロパン-1-カルボン酸の場合、典型的な合成経路には、ジアゾ化合物やカルベノイドなどのカルベン前駆体の使用が含まれる場合があります。 反応条件には、しばしば、ロジウムや銅などの金属触媒の存在が含まれ、シクロプロパン環の形成を促進します .
工業生産方法
シクロプロパン誘導体の工業生産には、実験室合成と同様の方法を使用する大規模反応が含まれる場合がありますが、収率と効率が向上するように最適化されています。 これには、連続フロー反応器や高度な精製技術が含まれており、目的の鏡像異性体純度と製品品質が保証されます。
化学反応の分析
反応の種類
(1S,2R)-2-(3-シアノフェニル)シクロプロパン-1-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変性したりするために酸化される可能性があります。
還元: 還元反応は、シアノフェニル基を他の官能基に変換するために使用できます。
置換: この化合物は、シアノフェニル基や分子の他の部分が異なる基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) やパラジウム触媒の存在下での水素ガス (H₂) などの還元剤が頻繁に使用されます。
置換: ハロゲン (例:臭素、塩素) や求核剤 (例:アミン、アルコール) などの試薬が一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸やケトンを生成する可能性があり、還元はアミンやアルコールを生成する可能性があります。
科学研究における用途
(1S,2R)-2-(3-シアノフェニル)シクロプロパン-1-カルボン酸は、科学研究においていくつかの用途があります。
化学: これは、より複雑な分子を作成するための有機合成のビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用や代謝経路の研究に使用できます。
科学的研究の応用
(1S,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
作用機序
(1S,2R)-2-(3-シアノフェニル)シクロプロパン-1-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 この化合物のユニークな構造により、酵素の活性部位にフィットしたり、受容体に結合したりすることができ、それによりその活性を調節します。 これは、標的と相互作用のコンテキストに応じて、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
シクロプロパンカルボン酸: シアノフェニル基のないより単純なシクロプロパン誘導体.
スピロシクロプロパン: シクロプロパン環が他の環系に結合し、多くの場合、異なる生物学的活性を示す化合物.
独自性
(1S,2R)-2-(3-シアノフェニル)シクロプロパン-1-カルボン酸は、そのキラルな性質とシアノフェニル基の存在によりユニークです。これは、より単純なシクロプロパン誘導体や他のスピロ化合物に見られない特定の反応性と生物学的活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative without the cyanophenyl group.
Spiro cyclopropanes: Compounds where the cyclopropane ring is fused to other ring systems, often with different biological activities.
Uniqueness
(1S,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of the cyanophenyl group, which can impart specific reactivity and biological activity not seen in simpler cyclopropane derivatives or other spiro compounds.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(1S,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10-/m0/s1 |
InChIキー |
JEPNFLRZCVLACW-UWVGGRQHSA-N |
異性体SMILES |
C1[C@H]([C@H]1C(=O)O)C2=CC=CC(=C2)C#N |
正規SMILES |
C1C(C1C(=O)O)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















